

What is Empagliflozin-d4 and its chemical properties

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An In-depth Technical Guide to Empagliflozin-d4

Introduction

Empagliflozin-d4 is the deuterated analogue of Empagliflozin, a potent and selective inhibitor of the sodium-glucose co-transporter-2 (SGLT2).[1][2] Due to its isotopic labeling,

Empagliflozin-d4 serves as an ideal internal standard for the quantification of Empagliflozin in biological matrices using mass spectrometry-based techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2] Its physical and chemical properties are nearly identical to Empagliflozin, but its increased mass allows for clear differentiation in mass spectrometric analysis.

Empagliflozin itself is a medication used for the management of type 2 diabetes mellitus.[3] It lowers blood glucose levels by inhibiting the reabsorption of glucose in the kidneys, thereby promoting its excretion in the urine. This mechanism is independent of insulin action.

Chemical Properties

The fundamental chemical properties of **Empagliflozin-d4** are summarized below. These properties are critical for its use as an analytical standard, influencing its solubility, stability, and spectrometric behavior.



Property	Value	References
IUPAC Name	(2S,3R,4R,5S,6R)-2-[4-chloro-3-[[2,3,5,6-tetradeuterio-4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol	
Molecular Formula	C23H23D4ClO7	_
Molecular Weight	454.9 g/mol	_
Monoisotopic Mass	454.1696379 Da	_
CAS Number	2749293-95-4	_
Purity	≥99% deuterated forms (d1-d4)	
Physical Form	Solid	_
Solubility	DMSO: 50 mg/mL (109.91 mM)	_
Storage Conditions	Store at -20°C	_

Mechanism of Action: SGLT2 Inhibition

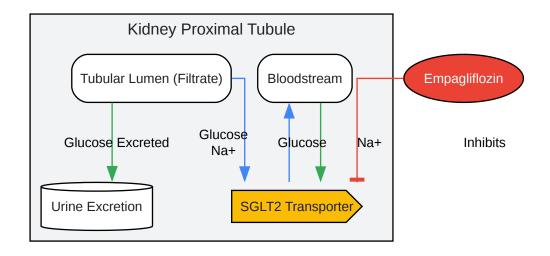
The therapeutic action of Empagliflozin, and by extension the relevance of **Empagliflozin-d4** in its study, is rooted in the inhibition of the Sodium-Glucose Co-transporter 2 (SGLT2). SGLT2 is a high-capacity, low-affinity transporter located in the proximal tubules of the kidney and is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate back into the bloodstream.

By selectively inhibiting SGLT2, Empagliflozin reduces the reabsorption of glucose, leading to increased urinary glucose excretion. This process lowers the overall plasma glucose concentration in patients with type 2 diabetes. The key physiological effects resulting from this mechanism include:

• Glycemic Control: Lowering of fasting and postprandial blood glucose levels.



- Diuretic and Natriuretic Effects: Increased excretion of sodium and water, contributing to a reduction in blood pressure.
- Weight Reduction: Caloric loss due to glucosuria can lead to a modest decrease in body weight.
- Cardiorenal Benefits: The drug has shown significant benefits in reducing the risk of cardiovascular death and hospitalization for heart failure, as well as slowing the progression of kidney disease.



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Mechanism of Empagliflozin via SGLT2 Inhibition in the Kidney.

Experimental Protocols Bioanalytical Method for Empagliflozin Quantification in Human Plasma

Empagliflozin-d4 is crucial as an internal standard (IS) for the accurate quantification of Empagliflozin in human plasma by UPLC-MS/MS. The following protocol is a representative example.

Objective: To determine the concentration of Empagliflozin in human plasma samples.

Materials:



- Empagliflozin reference standard
- Empagliflozin-d4 (Internal Standard)
- Human plasma (K2EDTA)
- Ethyl acetate (HPLC grade)
- Methanol (HPLC grade)
- 0.2% Formic acid in water
- UPLC-MS/MS system with a C18 reverse-phase column

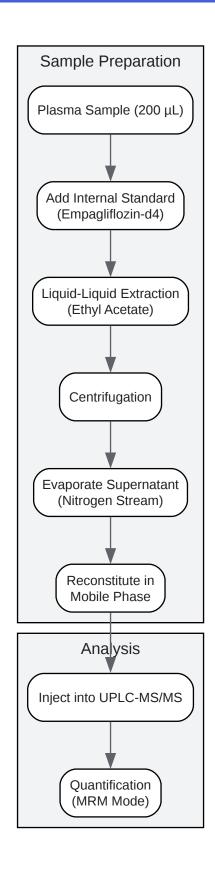
Methodology:

- Preparation of Standard and IS Solutions:
 - Prepare a primary stock solution of Empagliflozin in a suitable solvent (e.g., methanol).
 - Prepare a primary stock solution of Empagliflozin-d4 (IS) at a concentration of approximately 5 μg/mL in the same solvent.
 - From the primary stocks, create working solutions and a series of calibration curve standards by spiking pooled human plasma to achieve a desired concentration range.
- Sample Preparation (Liquid-Liquid Extraction LLE):
 - To a 200 μL aliquot of plasma sample (calibration standard, quality control, or unknown),
 add a specified volume of the IS working solution.
 - Add extraction solvent (e.g., ethyl acetate) to the plasma mixture.
 - Vortex mix vigorously to ensure thorough extraction of the analyte and IS into the organic layer.
 - Centrifuge the samples to separate the organic and aqueous layers.
 - Transfer the supernatant (organic layer) to a clean tube.



- Evaporate the organic solvent to dryness under a stream of nitrogen (e.g., using an LV Nitrogen Evaporator).
- Reconstitute the dried residue in the mobile phase.
- UPLC-MS/MS Analysis:
 - \circ Column: Synergi 2.5 μ Fusion-Reverse phase 100A (100 mm \times 2.0 mm), 2.5 μ m.
 - Mobile Phase: A mixture of Methanol and 0.2% Formic Acid (e.g., 75:25 v/v).
 - Flow Rate: 0.3 μL/min.
 - Injection Volume: A small volume (e.g., 20 μL) of the reconstituted sample is injected.
 - Mass Spectrometry: The system is operated in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both Empagliflozin and Empagliflozin-d4.
- Data Analysis:
 - A calibration curve is generated by plotting the peak area ratio
 (Empagliflozin/Empagliflozin-d4) against the nominal concentration of the calibration standards.
 - The concentration of Empagliflozin in the unknown samples is determined by interpolating their peak area ratios from the linear regression of the calibration curve.





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Workflow for the bioanalysis of Empagliflozin using Empagliflozin-d4.



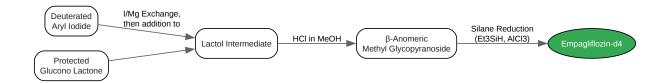
Synthesis of Isotopically Labeled Empagliflozin

While specific protocols for **Empagliflozin-d4** are proprietary, the synthesis of isotopically labeled (¹³C or ¹⁴C) Empagliflozin has been published and provides a logical framework. An efficient, large-scale synthesis involves a few key steps.

Key Steps:

- Preparation of Aryl Magnesium Reagent: An aryl iodide intermediate is subjected to an iodine-magnesium exchange to form a reactive Grignard reagent.
- Condensation with Glucono Lactone: The Grignard reagent is added to a protected glucono lactone (the glucose-derived precursor). This step forms the crucial C-aryl glucoside bond.
- Anomeric Methoxylation: The resulting lactol is treated with hydrochloric acid in methanol.
 This step forms a more stable β-anomeric methyl glycopyranoside.
- Lewis Acid-Mediated Reduction: The final key step is the reduction of the anomeric methoxy group to a hydrogen, mediated by a silane reducing agent (e.g., Et₃SiH) and a Lewis acid promoter (e.g., AlCl₃). This reduction yields the final Empagliflozin product.

For **Empagliflozin-d4**, the deuterium atoms are incorporated into one of the starting materials, specifically the phenyl ring of the aryl iodide intermediate.



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Key stages in the synthesis of **Empagliflozin-d4**.

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